4-Aminoheptanoic acid
Description
Significance within γ-Amino Acid and ω-Amino Acid Research
The importance of 4-aminoheptanoic acid can be inferred from the extensive research into its structural classes: γ-amino acids and ω-amino acids.
Gamma (γ)-Amino Acids: This class is distinguished by having the amino group on the third carbon atom away from the carboxyl group. The most prominent member of this family is γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, which plays a critical role in regulating neuronal excitability. nih.gov The unique structural features of γ-amino acids make them valuable building blocks for creating peptidomimetics—molecules that mimic the structure of peptides but often have improved stability and bioavailability. chemimpex.com Their scaffolds are known to introduce conformational constraints in peptide chains, influencing their secondary structure.
Omega (ω)-Amino Acids: This is a broader category where the amino group is at the terminal carbon of the chain. Research has shown that various ω-amino acids, including 7-aminoheptanoic acid, can induce conformational changes in proteins. A notable study demonstrated that 7-aminoheptanoic acid, along with other α,ω-amino acids like 6-aminohexanoic acid and 8-aminooctanoic acid, alters the structure of human plasminogen and significantly enhances its activation rate. This suggests a role for such molecules in modulating critical biological processes. Furthermore, ω-amino acids are valuable intermediates in chemical synthesis; for instance, Boc-protected 7-aminoheptanoic acid is utilized as a linker molecule in the synthesis of PROTACs (Proteolysis-targeting chimeras), an emerging therapeutic modality. broadpharm.com
Academic Context and Emerging Research Trajectories for Non-Canonical Amino Acids
Non-canonical amino acids (ncAAs), also referred to as unnatural amino acids, represent a vast chemical space beyond the 22 proteinogenic amino acids. These compounds are fundamental building blocks in modern medicinal chemistry, providing unique three-dimensional structures and functionalities. chemimpex.com Their incorporation into peptides can confer resistance to proteolytic degradation, making them useful as potential protease inhibitors.
A primary research trajectory for ncAAs, including γ-amino acids, is the design and synthesis of foldamers . Foldamers are synthetic oligomers with a strong propensity to adopt a specific, predictable, and stable three-dimensional structure, mimicking the complex architectures of biopolymers like proteins. molport.com By using a mixture of α-, β-, and γ-amino acid residues, researchers can create novel helical structures and other complex shapes. These synthetic structures provide new platforms for mimicking the molecular surfaces involved in biological recognition events, which is crucial for designing inhibitors of protein-protein interactions. molport.com The ability to create stable, predictable conformations opens up possibilities for developing new catalysts, advanced biomaterials, and targeted therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZVAMHOHOBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis Methodologies of 4 Aminoheptanoic Acid
Established Synthetic Routes for γ-Amino Acids
General synthetic strategies for γ-amino acids provide the foundation for producing 4-aminoheptanoic acid. These methods include asymmetric reductive amination, carbon chain elongation, and multicomponent reactions.
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination of γ-keto acids is a prominent method for synthesizing γ-amino acids. researchgate.netresearchgate.net This strategy involves the conversion of a ketone group at the γ-position of a heptanoic acid precursor into an amine. Nicotinamide-dependent oxidoreductases (NDOs) are promising biocatalysts for this transformation due to their high stereoselectivity and environmentally friendly nature. tandfonline.com Engineered amine dehydrogenases (AmDHs) have been developed that are active on γ-keto acids. academie-sciences.fr For instance, the reductive amination of a γ-keto acid can be catalyzed by an engineered glutamate (B1630785) dehydrogenase (GDH) or other amine dehydrogenases, using ammonia (B1221849) as the amine source, which is both cost-effective and produces water as the only byproduct. nih.gov While many amine dehydrogenases are specific to α-keto acids, engineering efforts have expanded their substrate scope to include γ-keto acids. academie-sciences.frnih.gov
Another approach involves the use of transaminases. researchgate.net (R)-selective amine transaminases can catalyze the synthesis of γ-amino acids with high optical purity. nih.gov However, these reactions often require an organic amine donor and strategies to shift the unfavorable thermodynamic equilibrium. nih.govresearchgate.net
Chemical catalysis for asymmetric reductive amination has also been explored. For example, Cp*Ir complexes with a chiral N-(2-picolyl)sulfonamidato ligand have been used for the direct asymmetric reductive amination of α-keto acids, a strategy that could potentially be adapted for γ-keto acids. nih.gov
Carbon Chain Elongation Approaches and Homologation Principles
Carbon chain elongation, or homologation, is a fundamental strategy to synthesize homologues of molecules like amino acids. nih.govacs.org This involves extending the carbon chain of a starting material by one or more carbon atoms. For the synthesis of this compound, a precursor molecule could be a shorter amino acid or a carboxylic acid that is then elongated.
The Arndt-Eistert synthesis is a classic method for one-carbon homologation of carboxylic acids, though it can have limitations. nih.govacs.org More recent developments include visible-light-induced homologation of unmodified carboxylic acids using the photoredox reactivity of nitroethylene. nih.govacs.org This method has been successfully applied to protected glutamic acid, demonstrating its potential for creating amino acid homologues. nih.govacs.org
Iterative homologation approaches can be used to build up the carbon chain to the desired length. beilstein-journals.org For example, a protected amino acid can undergo a series of reactions to extend its side chain. A general approach might involve the chain extension of an amino acid derivative, with protection and deprotection steps to control reactivity at the amino and carboxyl groups.
One patented method for synthesizing 7-aminoheptanoic acid, a structural isomer of this compound, utilizes the reaction of 6-bromoethyl caproate with nitromethane (B149229) as a key step in building the carbon backbone. google.com This highlights how chain extension from a halogenated precursor can be a viable route.
Multicomponent Reaction Frameworks for Amino Acid Scaffolds
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly useful for synthesizing amino acid derivatives. thieme-connect.comwikipedia.org
The Ugi four-center three-component reaction (U4c3CR) can be used to generate γ-lactam derivatives from an amino acid, an aldehyde or ketone, and an isocyanide. nih.gov Specifically, using 4-aminobutanoic acid (GABA) in an Ugi reaction with isatin (B1672199) and an isocyanide has been shown to produce oxindole-γ-lactam hybrids. nih.gov This demonstrates the potential to use γ-amino acids as building blocks in MCRs to create more complex structures. While direct synthesis of this compound via an MCR is not explicitly detailed, the principles suggest that a suitable combination of a four-carbon aldehyde, an amine, a carboxylic acid, and an isocyanide could potentially be used in an Ugi reaction framework.
The Passerini reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, yields an α-acyloxy amide. wikipedia.org This reaction has been used in the synthesis of various amino acid-containing structures. wikipedia.org Furthermore, acid-catalyzed, isocyanide-based multicomponent reactions in water have been developed, offering a greener synthetic route. rsc.org
Stereoselective Synthesis of Chiral this compound
Achieving stereoselectivity is crucial when synthesizing chiral molecules like this compound for applications where a specific enantiomer is required. This is accomplished through enzymatic methods or by using chiral auxiliaries and catalysts.
Enzymatic Asymmetric Synthesis Techniques and Enzyme Engineering
Enzymatic synthesis offers a highly selective and environmentally friendly approach to producing chiral amino acids. researchgate.netevitachem.com Transaminases (TAs) are a key class of enzymes used for this purpose. researchgate.net They catalyze the transfer of an amino group from a donor molecule to a keto acid, creating a chiral amino acid. Both (R)- and (S)-selective transaminases have been identified and engineered for improved activity and substrate scope. researchgate.netcore.ac.uk For example, ω-transaminases have been used for the asymmetric synthesis of aliphatic amines from keto substrates with high enantiomeric excess. core.ac.uk
Amino acid dehydrogenases (AADHs) represent another class of enzymes for asymmetric synthesis. nih.gov Engineering of AADHs, such as leucine (B10760876) dehydrogenase, has led to the development of amine dehydrogenases (AmDHs) that can accept ketones as substrates for reductive amination. nih.gov This allows for the synthesis of chiral amines from simple ketones with high stereoselectivity. nih.gov Specifically, wild-type amine dehydrogenases have been identified that are capable of the reductive amination of keto acids to produce (S)-amino acids. nih.gov Subsequent protein engineering can enhance the activity of these enzymes. nih.gov
Enzyme engineering plays a pivotal role in tailoring enzymes for specific synthetic needs. acs.orgmdpi.com By integrating enzyme evolution with metabolic engineering, the productivity of amino acid synthesis in microbial systems can be significantly improved. acs.orgnih.gov For instance, glutamate decarboxylase (GAD), the enzyme that converts glutamate to GABA, has been a target for overexpression and engineering to enhance GABA production in microorganisms like E. coli and lactic acid bacteria. oup.commdpi.com These principles of enzyme and metabolic engineering can be applied to the production of other γ-amino acids like this compound.
Table 1: Examples of Engineered Enzymes for Amino Acid Synthesis
| Enzyme Type | Original Substrate | Engineered to Act On | Application | Reference |
|---|---|---|---|---|
| Glutamate Dehydrogenase (GDH) | α-Keto acids | γ-Keto acids (e.g., Levulinic acid) | Synthesis of (R)-4-aminopentanoic acid | nih.gov |
| Amine Dehydrogenase (AmDH) | Simple ketones/aldehydes | γ-Keto acids | Asymmetric reductive amination | academie-sciences.fr |
| ω-Transaminase (ω-TA) | Various ketones | Aliphatic ketones | Asymmetric synthesis of chiral aliphatic amines | core.ac.uk |
Chiral Auxiliary and Catalyst-Based Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This is a well-established strategy for asymmetric synthesis. nih.gov
Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org In the context of amino acid synthesis, a chiral auxiliary can be attached to a precursor molecule, and subsequent reactions, such as alkylation, are directed by the stereochemistry of the auxiliary. For example, a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary has been used for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid on a large scale. mdpi.com This type of strategy could be adapted for the synthesis of chiral this compound by using an appropriate alkylating agent.
Chiral pool synthesis is another approach that utilizes naturally occurring chiral molecules, such as amino acids, as starting materials. The existing chirality of the starting material is used to control the stereochemistry of the final product. A synthetic route could involve the chain extension of a chiral amino acid derivative while preserving the stereocenter.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction Controlled | Typical Substrates | Reference |
|---|---|---|---|
| Oxazolidinones (Evans auxiliaries) | Aldol reactions, alkylation reactions, Diels-Alder reactions | Carbonyl compounds | wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | N-acryloyl derivatives | wikipedia.org |
| Pseudoephedrine | Alkylation of enolates | Carboxylic acid derivatives (amides) | wikipedia.org |
Amine and Carboxyl Protecting Group Strategies in this compound Synthesis
The synthesis of this compound, a molecule containing both a reactive amine (-NH₂) and a carboxylic acid (-COOH) group, necessitates a strategic approach to control reactivity. To achieve chemoselectivity and prevent undesirable side reactions, such as self-polymerization, chemists employ protecting groups. wikipedia.orgorganic-chemistry.org These are temporary modifications of a functional group that render it inert to specific reaction conditions. organic-chemistry.org After the desired chemical transformation is complete elsewhere in the molecule, the protecting group can be removed to restore the original functionality. wikipedia.org
A crucial concept in complex syntheses is the use of "orthogonal" protecting groups. organic-chemistry.orgmasterorganicchemistry.com This strategy involves selecting multiple protecting groups for different functional groups that can be removed under distinct conditions. organic-chemistry.orgiris-biotech.de For instance, one group might be removed with acid, while another is removed with a base, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org
Amine Protecting Group Strategies
The nucleophilic nature of the amino group makes its protection a critical step in amino acid chemistry. organic-chemistry.orglibretexts.org Carbamates are the most common class of protecting groups for amines due to their stability and reliable cleavage methods. masterorganicchemistry.comslideshare.net Key examples include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. masterorganicchemistry.comug.edu.pl
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.comorganic-chemistry.org It is known for its stability under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org This acid-lability is a cornerstone of the Boc/Bzl strategy in peptide synthesis. peptide.com
The Cbz group , pioneered by Bergmann and Zervas, is introduced using benzyl (B1604629) chloroformate. masterorganicchemistry.com A key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzylic C-O bond. ug.edu.pllibretexts.org It is also susceptible to removal by strong acids but is stable to mild acid and base treatments. ug.edu.pl
The Fmoc group is widely used, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.deug.edu.pl It is introduced using Fmoc-chloride and is characterized by its lability to bases. libretexts.org Deprotection is commonly achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delibretexts.org The stability of the Fmoc group to acidic conditions makes it an excellent orthogonal partner to acid-labile groups like Boc and tert-butyl esters. iris-biotech.de
Table 1: Common Amine Protecting Groups in Amino Acid Synthesis
| Protecting Group | Abbreviation | Structure | Typical Introduction Reagent | Cleavage Conditions |
|---|---|---|---|---|
| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid - TFA). libretexts.org | |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr in acetic acid). ug.edu.pl | |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., 20% Piperidine in DMF). libretexts.org |
Carboxyl Protecting Group Strategies
To prevent the carboxylic acid from reacting during operations on the amine portion of this compound, it is typically converted into an ester. wikipedia.org The choice of ester allows for different deprotection methods, enabling an orthogonal synthesis strategy. libretexts.org
Methyl and Ethyl esters are among the simplest protecting groups for carboxylic acids. They are formed through Fischer esterification, which involves heating the amino acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst like hydrogen chloride. libretexts.orgchemguide.co.uk These esters are typically removed by mild saponification (hydrolysis with a base like aqueous NaOH). libretexts.org
Benzyl esters offer a significant advantage due to their alternative cleavage method. While they can be removed by hydrolysis, they are also readily cleaved by catalytic hydrogenolysis (H₂ with a Pd catalyst). libretexts.orgrsc.org This method is mild and orthogonal to the acid-labile Boc group and the base-labile Fmoc group, making the benzyl ester a versatile choice in multi-step synthesis. libretexts.orgpeptide.com
Table 2: Common Carboxyl Protecting Groups in Amino Acid Synthesis
| Protecting Group | Structure | Typical Formation Method | Cleavage Conditions |
|---|---|---|---|
| Methyl Ester | -COOCH₃ | Fischer esterification with Methanol/HCl. libretexts.org | Base-mediated hydrolysis (e.g., NaOH/H₂O). libretexts.org |
| Ethyl Ester | -COOCH₂CH₃ | Fischer esterification with Ethanol/HCl. chemguide.co.uk | Base-mediated hydrolysis (e.g., NaOH/H₂O). libretexts.org |
| Benzyl Ester | -COOCH₂C₆H₅ | Esterification with Benzyl alcohol. libretexts.org | Catalytic hydrogenolysis (H₂, Pd/C) or hydrolysis. libretexts.org |
Biosynthesis and Metabolic Pathways Relevant to Aminoheptanoic Acids
Exploration of Potential Natural Occurrence and Isolation Methodologies
While 7-aminoheptanoic acid has been identified in human blood, it is not considered a naturally occurring metabolite in humans and is likely present due to exposure to the compound or its derivatives. hmdb.ca The natural occurrence of 4-aminoheptanoic acid, specifically, is not well-documented in publicly available research. However, related compounds offer clues. For instance, caprolactam, a seven-carbon lactam, has been found in the exudates of sunflower and buckwheat seeds, suggesting a potential, though unconfirmed, link to aminoheptanoic acid metabolism in some plants. clockss.org
Isolation of related amino acids from natural sources often involves chromatographic techniques. For example, the analysis of biogenic amines and their amino acid precursors in biofluids like urine is frequently accomplished using methods such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS), often following a derivatization step to enhance detection. nih.gov Solid-phase microextraction (SPME) has also been employed for the extraction of such compounds from biological samples. nih.gov
Microbial Biosynthesis Pathways for ω-Amino Acids
Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of secondary metabolites, including non-proteinogenic amino acids. researchgate.netnih.gov The biosynthesis of ω-amino acids in these organisms often involves engineered metabolic pathways, as these compounds are valuable platform chemicals for the synthesis of polymers like polyamides (nylons). cip.com.cnresearchgate.net
Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors, primarily acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov These systems are mechanistically similar to fatty acid synthases. nih.gov While PKS systems are primarily known for producing polyketides, a diverse class of secondary metabolites, their involvement in amino acid biosynthesis is also recognized, particularly in hybrid PKS-nonribosomal peptide synthetase (NRPS) systems. nih.gov These hybrid systems can incorporate both acyl and aminoacyl units, leading to the formation of complex hybrid molecules. nih.gov
The biosynthesis of some non-proteinogenic amino acids, such as 3,5-dihydroxyphenylglycine, which is used in the synthesis of vancomycin-family antibiotics, involves a type III PKS. nih.gov This highlights the potential for PKS systems to contribute to the carbon backbone of unusual amino acids.
Amino acids are fundamental precursors for a wide range of secondary metabolites in plants, bacteria, and fungi. researchgate.netfrontiersin.org These include alkaloids, which are a large and diverse group of compounds often possessing potent biological activities. nih.gov The nitrogen atom in alkaloids is typically derived from an amino acid. nih.gov
In some cases, non-proteinogenic amino acids are incorporated into larger molecules. For instance, m-Tyrosine is produced by some grasses and can be found in macrocycles with viral protease inhibitory activity. nih.gov The biosynthesis of many secondary metabolites begins with intermediates from primary metabolic pathways, such as the shikimate pathway for aromatic amino acids. frontiersin.orgresearchgate.net
Enzymatic Biotransformations Applicable to this compound Metabolism
The metabolism of amino acids, including the potential breakdown or synthesis of this compound, is governed by a variety of enzymes. Key enzyme classes involved in these transformations include dehydrogenases, transaminases, and decarboxylases.
Amino acid dehydrogenases (AADHs) and transaminases (TAs) are crucial enzymes in the synthesis and degradation of amino acids. mdpi.comrug.nl AADHs catalyze the reversible oxidative deamination of amino acids to their corresponding α-keto acids, using NAD(P)+ as a cofactor. mdpi.com Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amino donor to a keto acceptor. rug.nlnih.gov
Engineered AADHs and TAs have been successfully used for the synthesis of various chiral amino acids. For example, an engineered glutamate (B1630785) dehydrogenase from Escherichia coli was used to convert levulinic acid into (R)-4-aminopentanoic acid. nih.gov Similarly, transaminases have been employed for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. frontiersin.org A transaminase from Pseudomonas jessenii has shown a preference for aromatic substrates but also exhibits activity towards linear substrates like 4-aminobutanoic acid. rug.nl Research has also identified a transaminase with activity towards 3-aminoheptanoic acid. nih.gov
Table 1: Examples of Enzymatic Transformations of Amino Acids
| Enzyme Type | Substrate(s) | Product(s) | Organism/System |
| Glutamate Dehydrogenase (engineered) | Levulinic acid, Ammonia (B1221849), NADPH | (R)-4-aminopentanoic acid | Escherichia coli |
| Transaminase | Levulinic acid, (S)-α-Methylbenzylamine | (S)-4-aminopentanoic acid | Coupled-enzyme cascade |
| Transaminase | 3-Aminoheptanoic acid, α-Ketoglutarate | Keto-heptanoic acid, Glutamate | Pseudomonas sp. |
| Transaminase | 4-Aminobutanoic acid, Pyruvate | Succinate semialdehyde, Alanine | Pseudomonas jessenii |
This table is for illustrative purposes and may not be exhaustive.
Decarboxylation of amino acids is a significant metabolic pathway that leads to the formation of biogenic amines and ω-amino acids. nih.govscispace.com For example, the decarboxylation of specific amino acids by enzymes known as decarboxylases can yield compounds like putrescine, cadaverine, β-alanine, and γ-aminobutyrate. scispace.commdpi.com These reactions are particularly prevalent in microorganisms and are responsible for the presence of biogenic amines in fermented foods. researchgate.net
The formation of biogenic amines is dependent on the presence of the precursor amino acids and the activity of specific decarboxylase enzymes. mdpi.com While there is no direct evidence found for the decarboxylation of this compound to a specific biogenic amine, this pathway represents a plausible metabolic fate for the compound, analogous to the decarboxylation of other amino acids. qmul.ac.uk
Role in Microbial Amino Acid Homeostasis and Inter-species Crosstalk
The intricate world of microbial communities relies on a complex web of chemical communication and metabolic exchange to maintain balance and respond to environmental cues. Amino acids, beyond their fundamental role as protein building blocks, are key players in these processes, contributing to both the internal stability of individual microbes (homeostasis) and the dialogue between different species (crosstalk). While research directly implicating this compound in these specific roles is limited, the broader functions of non-proteinogenic and structurally related amino acids provide a framework for understanding its potential significance.
Microorganisms are capable of synthesizing a vast array of amino acids, not all of which are used for protein synthesis. youtube.com These so-called non-standard or non-proteinogenic amino acids often serve specialized functions, including as metabolic intermediates or signaling molecules. youtube.com The ability of microbial communities to produce and utilize a diverse pool of amino acids is crucial for their survival and adaptation. nih.govnih.gov
Microbial Amino Acid Homeostasis
Amino acid homeostasis in microbes refers to the maintenance of a stable internal pool of amino acids, which is essential for growth, metabolism, and stress response. wikipedia.org Microbes have evolved sophisticated regulatory networks to control the biosynthesis, degradation, and transport of amino acids. wikipedia.orgplos.org
The availability of amino acids in the environment can fluctuate dramatically, forcing microbes to adapt. For instance, bacteria residing in animal hosts may lose the ability to synthesize certain amino acids if they are readily available from the host, a phenomenon that reflects a co-evolutionary relationship. nih.gov Conversely, in nutrient-poor environments, the ability to synthesize all necessary amino acids is critical.
Non-standard amino acids can be integrated into these homeostatic mechanisms. Some bacteria can incorporate exogenous D-amino acids into their peptidoglycan cell walls, a process that can alter the cell wall's structure and function. nih.govfrontiersin.org This incorporation is a dynamic process, with D-amino acids also being released to regulate cell wall remodeling. frontiersin.org While direct evidence for this compound is lacking, it is plausible that as a non-proteinogenic amino acid, it could play a role in similar specialized metabolic processes within certain microbial species.
Inter-species Crosstalk
Communication between different microbial species, or inter-species crosstalk, is often mediated by small molecules, including amino acids and their derivatives. nih.govnih.gov This chemical dialogue allows microbial communities to coordinate behaviors such as biofilm formation, virulence, and the production of secondary metabolites.
One of the most well-studied forms of microbial communication is quorum sensing, where bacteria release signaling molecules called autoinducers to monitor their population density. zju.edu.cn While the most common autoinducers are acyl-homoserine lactones (AHLs) in Gram-negative bacteria and peptides in Gram-positive bacteria, the diversity of signaling molecules is vast. zju.edu.cn
Amino acids and their metabolites can significantly influence these communication networks. For example, D-amino acids released by one bacterium can affect biofilm formation and dispersal in another. nih.gov The metabolic exchange of amino acids is also a form of crosstalk. Some bacteria may be unable to synthesize certain amino acids and rely on other community members to provide them, establishing a metabolic dependency. plos.org
Research has shown that some non-standard amino acids are involved in these interactions. For instance, α-aminoheptanoic acid has been identified in a secondary metabolite with antibacterial activity produced by an entomopathogenic bacterium. researchgate.net Furthermore, certain Streptomyces species can incorporate 7-aminoheptanoic acid into the structure of jadomycins, a family of antibiotics. rsc.org The ability of alkane-oxidizing bacteria to produce amino acid derivatives like 1-amino-4-phenylimidazol-2-yl-6-aminohexanoic acid from synthetic precursors further highlights the metabolic versatility of microbes in handling non-standard amino acids. asm.org
The following table summarizes the roles of various amino acids and their derivatives in microbial interactions, providing a context for the potential functions of compounds like this compound.
| Molecule/Class | Role in Microbial Homeostasis/Crosstalk | Example |
| D-Amino Acids | Regulation of cell wall remodeling, biofilm dispersal, inter-species signaling. nih.govfrontiersin.org | D-methionine, D-tryptophan, and D-phenylalanine can be incorporated into bacterial peptidoglycan. nih.gov |
| Amino Acid Metabolites | Influence host immune responses, act as signaling molecules. frontiersin.org | Tryptophan metabolites can modulate the balance of immune cells. frontiersin.org |
| Non-Proteinogenic Amino Acids | Components of secondary metabolites with antimicrobial activity. | α-aminoheptanoic acid is part of xenematide (B1263995) G, which has moderate antibacterial activity. researchgate.net |
| ω-Amino Acids | Can be incorporated into peptides to enhance their properties. | Substitution of leucine (B10760876) with 6-aminohexanoic acid in melittin (B549807) improves its cell selectivity. mdpi.com |
While direct studies on the biosynthesis and metabolic role of this compound in microbial communities are not yet available, the established importance of other non-standard and structurally similar amino acids in microbial homeostasis and inter-species crosstalk suggests that it could be a relevant, though currently uncharacterized, player in the complex chemical language of the microbial world.
Advanced Structural Characterization and Conformational Analysis of Aminoheptanoic Acids
Solid-State Polymorphism and Phase Transitions in Linear Aliphatic Amino Acids
The study of solid-state polymorphism is crucial for understanding the physical properties of crystalline materials. For many linear aliphatic amino acids, multiple polymorphic forms and temperature-dependent phase transitions have been identified. For instance, comprehensive research on DL-2-aminoheptanoic acid has revealed a rich polymorphic landscape with five distinct forms and four reversible solid-state phase transitions. acs.orgresearchgate.netresearchgate.net This behavior is attributed to the interplay of hydrogen bonding, van der Waals interactions, and conformational changes within the crystal lattice. acs.orgresearchgate.net However, similar dedicated studies on the polymorphic behavior of 4-aminoheptanoic acid have not been reported.
Crystal Structure Determination and Hydrogen Bonding Networks
The determination of a compound's crystal structure through techniques like single-crystal X-ray diffraction is fundamental to understanding its three-dimensional arrangement and intermolecular interactions. In related linear amino acids, the crystal structures are typically characterized by two-dimensional bilayers formed by extensive hydrogen-bonding networks between the zwitterionic head groups (the ammonium (B1175870) and carboxylate groups). acs.orgresearchgate.net The hydrophobic side chains then extend outwards from these layers.
Conformational Dynamics in Crystalline and Solution States
The conformational flexibility of the aliphatic side chain plays a significant role in the properties of amino acids. In the solid state, specific conformations, such as gauche and trans arrangements, are adopted to optimize packing and intermolecular interactions. acs.orgnih.gov In solution, the conformational landscape is typically more dynamic.
For DL-2-aminoheptanoic acid, different conformations of the aliphatic chain have been observed across its various polymorphic forms. acs.orgnih.gov However, a conformational analysis of this compound, detailing the preferred torsion angles and dynamic behavior of its heptanoic acid chain in both solid and solution states, has not been documented.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
Solid-state NMR spectroscopy is a powerful tool for investigating the local environment of atoms in a crystal lattice and can provide detailed information about molecular conformation and dynamics. Studies on DL-2-aminoheptanoic acid have utilized ¹³C solid-state NMR to differentiate between its various polymorphic forms and to observe phase transitions. nih.gov The chemical shifts of the carbon atoms in the aliphatic chain are sensitive to the local conformation and packing.
While general ¹H and ¹³C NMR chemical shift tables for amino acids exist, specific experimental NMR data for this compound, which would be essential for its structural characterization, is not present in the surveyed scientific databases. netlify.appkpwulab.com
Mass Spectrometry-Based Methods for Amino Acid Identification
Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The fragmentation patterns of amino acids under electron ionization typically involve characteristic losses of functional groups. arizona.edunist.gov For example, the loss of the carboxyl group (COOH) is a common fragmentation pathway. arizona.edu
Although mass spectra for other amino acids, including isomers of aminoheptanoic acid, are available, a specific mass spectrum and detailed fragmentation analysis for this compound were not found in the conducted search. nist.govacdlabs.com
Derivatives of 4 Aminoheptanoic Acid and Their Applications in Chemical Biology
Design and Synthesis of Functional 4-Aminoheptanoic Acid Derivatives
The synthesis of functional derivatives from a basic scaffold like this compound is a cornerstone of medicinal chemistry and chemical biology. Standard chemical reactions, such as those used in peptide synthesis, allow for the covalent attachment of this ω-amino acid to other molecules, including peptides, oligonucleotides, and polymers. youtube.comyoutube.com The bifunctional nature of this compound—possessing both a terminal amine and a carboxylic acid—makes it a versatile building block.
The incorporation of non-natural amino acids into peptides and oligonucleotides is a widely used strategy to modulate their structure, stability, and biological activity. While specific examples detailing the use of this compound are not extensively documented, the principles are well-established through studies of its longer-chain analog, 6-aminohexanoic acid (Ahx). mdpi.com Ahx is frequently used as a flexible, hydrophobic spacer to connect different parts of a molecule without interfering with their primary function. mdpi.commdpi.com For instance, inserting Ahx spacers into peptide structures can optimize the spatial arrangement of critical residues, potentially enhancing their interaction with biological targets. mdpi.com
Linkers are crucial components in chemical biology, connecting a targeting molecule (like an antibody or peptide) to a functional payload (like a drug or a fluorescent probe). nih.govmdpi.com The choice of linker influences the stability, solubility, and efficacy of the entire conjugate. nih.gov ω-Amino acids are often employed as simple, stable, and synthetically accessible linkers. mdpi.compharmtech.com
The well-studied 6-aminohexanoic acid (Ahx) is a common linker used to attach biotin (B1667282) or fluorescent dyes to peptides for detection and imaging studies. pnas.orgpharmtech.com Its flexible aliphatic chain helps to minimize steric hindrance between the label and the biomolecule, preserving the biological activity of the peptide. pharmtech.com By extension, this compound can be envisioned as a similar linker, but with a shorter seven-carbon backbone. This difference in length would alter the distance and relative orientation between the conjugated moieties, a critical parameter in the design of everything from small molecule-drug conjugates (SMDCs) to complex chemical probes. nih.gov The synthesis of such conjugates involves activating the carboxylic acid of the linker and reacting it with an amine on the target molecule, or vice-versa, to form a stable amide bond. youtube.com
| Linker Type | General Properties | Example of Use | Citation |
|---|---|---|---|
| ω-Amino Acids | Flexible, hydrophobic, stable amide bond formation. | 6-aminohexanoic acid used to connect biotin to peptides. | pharmtech.com |
| Polyethylene Glycol (PEG) | Hydrophilic, flexible, can improve solubility and circulation half-life. | PEGylation of peptides and proteins. | pharmtech.com |
| Peptide Linkers (e.g., Val-Cit) | Cleavable by specific enzymes (e.g., cathepsins) in the cell. | Used in antibody-drug conjugates for targeted drug release. | pharmtech.com |
| Hydrazone Linkers | Cleavable under acidic conditions (e.g., in endosomes/lysosomes). | Early antibody-drug conjugates. | mdpi.compharmtech.com |
Table 1. Comparison of common linker types used in bioconjugation, illustrating the role of ω-amino acid-based linkers like this compound.
Amino acids are valuable monomers for creating functional polymers with enhanced properties such as biodegradability and biocompatibility. ω-Amino acids like this compound are AB-type monomers, meaning they possess two different reactive functional groups (amine and carboxylic acid) on the same molecule. researchgate.net This structure allows them to undergo self-condensation polymerization to form polyamides. savemyexams.com The most famous example of this is the polymerization of 6-aminohexanoic acid to produce Nylon-6. mdpi.comsavemyexams.com Similarly, this compound can serve as a monomer to synthesize an analogous polyamide, with the properties of the resulting material being dictated by the seven-carbon repeating unit.
Beyond simple polyamides, amino acid derivatives can be incorporated into more complex polymer architectures, such as poly(ester amide)s (PEAs). upc.edu These materials combine the properties of polyesters and polyamides and are of great interest for biomedical applications. upc.edu The inclusion of amino acid units can introduce functional side groups, improve mechanical and thermal properties, and facilitate interactions with cells and tissues. researchgate.net For example, modifying a polymer backbone with various amine derivatives, including amino acids, has been shown to introduce new hydrogen bonding possibilities and significantly alter properties like the glass transition temperature. researchgate.net The synthesis of such polymers can be achieved through methods like ring-opening polymerization of cyclic monomers or through polycondensation reactions. upc.eduacs.org
Exploration of Biological Activities of Derived Compounds in In Vitro Systems
The true value of newly synthesized compounds is realized through the study of their biological effects. In vitro systems, using purified enzymes or cultured cells, provide the first critical assessment of a compound's potential to interact with and modulate biological processes.
Amino acids and their derivatives are fundamental to countless biochemical pathways, acting as neurotransmitters, metabolic intermediates, and signaling molecules. nih.gov While specific pathway modulation by this compound derivatives is not well-documented, the potential for such activity is clear from related structures. For example, (3R)-3-amino-3-phenylheptanoic acid may modulate pathways by binding to active sites of enzymes or receptors, with potential activity at GABA receptors suggested. The complement system, a key part of the innate immune response, is another complex pathway that can be modulated by peptide and peptidomimetic structures. google.com
Derivatives of fatty acids, which share structural similarities with this compound, are known to be involved in a wide range of biological signaling, with potential therapeutic applications in inflammation, pain, and metabolic disorders. nih.gov The design of novel this compound derivatives could therefore aim to create molecules that selectively interact with specific targets, such as G-protein coupled receptors or nuclear receptors, to modulate cellular signaling cascades. Such interactions would be highly dependent on the precise three-dimensional structure of the derivative.
Designing molecules to inhibit specific enzymes is a major goal of drug discovery. Synthetic amino acid derivatives have shown promise as inhibitors of various enzyme classes, including proteases, lipases, and glucosidases. nih.govoup.com The inhibitory potential often depends on the structure of the amino acid, including the length of its hydrocarbon chain and the nature of any additional functional groups. nih.gov
For example, studies on a series of synthetic amino acid derivatives showed concentration-dependent inhibition of pancreatic lipase (B570770) and α-amylase, enzymes relevant to obesity and diabetes. nih.gov Another study on derivatives of the unnatural amino acid monascus pigment demonstrated noncompetitive inhibition against lipase, with IC₅₀ values in the micromolar range. oup.com These findings suggest that the hydrocarbon chain of the amino acid is involved in the inhibitory effect. nih.gov Derivatives of this compound, with their seven-carbon structure, could be synthesized and tested within this framework. They could be designed as potential inhibitors for various enzymes, including serine and aspartic proteases, where structural features are critical for binding to the active site. researchgate.netresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Citation |
|---|---|---|---|---|
| PPC80 | Pancreatic Lipase | 584 | - | nih.gov |
| PPC82 | Pancreatic Lipase | 477 | - | nih.gov |
| PPC84 | Pancreatic Lipase | 1392 | - | nih.gov |
| PPC101 | α-Glucosidase | 51.00 | - | nih.gov |
| h-Pen derivative | Lipase | 24.0 | Noncompetitive | oup.com |
| h-Cha derivative | Lipase | 42.4 | Noncompetitive | oup.com |
| l-t-Bg derivative | Lipase | 170.9 | Noncompetitive | oup.com |
| h-Pen derivative | α-Glucosidase | 50.9 | - | oup.com |
Genetic Code Expansion and Noncanonical Amino Acid Research Applications
The expansion of the genetic code to include noncanonical amino acids (ncAAs) has become a powerful tool in chemical biology, enabling the site-specific incorporation of novel functionalities into proteins. This technology relies on the engineering of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that can recognize and incorporate a specific ncAA in response to a reassigned codon, typically a stop codon like amber (UAG). While hundreds of ncAAs have been successfully incorporated into proteins, the inclusion of γ-amino acids, such as this compound, into the growing polypeptide chain via ribosomal synthesis presents significant challenges.
Challenges in the Ribosomal Incorporation of γ-Amino Acids
The primary obstacle to the ribosomal incorporation of γ-amino acids lies in their chemical instability once they are esterified to the 3'-end of a tRNA molecule. The γ-aminoacyl-tRNA species are prone to rapid, spontaneous intramolecular cyclization, leading to the formation of a stable five-membered lactam and the release of the tRNA. This cyclization reaction effectively outcompetes the delivery of the γ-aminoacyl-tRNA to the ribosome by elongation factors, thus preventing its participation in peptide bond formation. nih.govacs.org
This inherent reactivity has, to date, precluded the successful ribosomal elongation of linear γ-amino acids like this compound. Research in the field has consequently explored alternative strategies to circumvent this limitation, primarily focusing on the use of structurally constrained or modified amino acid backbones.
Related Research on Aminoheptanoic Acid Isomers and Cyclic Analogs
While direct evidence for the genetic incorporation of this compound is absent in the current scientific literature, some studies have investigated the translational activity of its isomers and the ribosomal incorporation of cyclic γ-amino acids.
One area of research has focused on the promiscuity of endogenous aminoacyl-tRNA synthetases. For instance, studies have shown that overexpression of the E. coli methionyl-tRNA synthetase (MetRS) can facilitate the incorporation of various methionine analogs into proteins. nih.gov In this context, (S)-2-aminoheptanoic acid, an α-amino acid isomer of this compound, has been shown to be a substrate for MetRS and can be incorporated into proteins in methionine-depleted E. coli strains. nih.gov However, this approach is limited to α-amino acids that are structurally similar to the cognate amino acid of the promiscuous synthetase and is not applicable to γ-amino acids like this compound. acs.orgresearchgate.net
A significant breakthrough in the incorporation of γ-amino acids was achieved by utilizing cyclic γ-amino acid structures. nih.govacs.org By using pre-cyclized γ-amino acids, the problem of intramolecular cyclization of the aminoacyl-tRNA is circumvented. Researchers have demonstrated that certain cyclic γ-amino acids can be successfully charged onto engineered tRNAs and subsequently incorporated into a peptide chain during in vitro translation. nih.govacs.org These studies have shown that while the incorporation is intrinsically slow, it can be improved through the use of engineered tRNAs and the addition of elongation factor P (EF-P), which is known to facilitate the formation of peptide bonds involving sterically demanding amino acids. nih.govacs.org
These findings open up possibilities for creating novel peptides and proteins with unique structural and functional properties conferred by the constrained backbone of the incorporated cyclic γ-amino acids. However, this methodology is not directly applicable to linear γ-amino acids such as this compound.
Data on Related Amino Acid Incorporation
The following table summarizes the findings on the incorporation of aminoheptanoic acid isomers and related noncanonical amino acids:
| Noncanonical Amino Acid | Method of Incorporation | Findings | Reference(s) |
| (S)-2-Aminoheptanoic acid | Overexpression of MetRS in E. coli | Successful incorporation in place of methionine. | nih.gov |
| Cyclic γ-Amino Acids | In vitro translation with engineered tRNAs and EF-P | Successful ribosomal elongation demonstrated. | nih.govacs.org |
| This compound | Not reported | No successful ribosomal incorporation has been reported to date. | N/A |
Computational and Theoretical Studies on 4 Aminoheptanoic Acid
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 4-aminoheptanoic acid) to a second molecule (a biological target or receptor). jscimedcentral.commdpi.com This process is fundamental in drug discovery for understanding how a compound might exert its effect. jscimedcentral.commetu.edu.tr The primary goal is to identify the most stable binding pose of the ligand within the target's binding site and to estimate the strength of the interaction, often expressed as a binding energy or docking score. hilarispublisher.com
The process involves generating a three-dimensional model of both the ligand and the target protein. Using sophisticated algorithms, the ligand is then "docked" into the target's active site in numerous possible conformations and orientations. A scoring function then evaluates these poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. researchgate.net
A practical application of these principles can be seen in studies of enzyme inhibitors. For instance, in a study investigating inhibitors for the histone methyltransferase PRC2, peptides containing various non-canonical amino acids were synthesized and tested. nih.gov One of the tested compounds included (S)-aminoheptanoic acid as a substitute for a key residue in a peptide chain. nih.gov Molecular docking simulations in such a context would help visualize how the heptanoic acid side chain fits into the enzyme's binding pocket and what specific interactions contribute to its inhibitory activity. These simulations can reveal that the length and stereochemistry of the aliphatic side chain are critical for effective binding and inhibition, as was demonstrated experimentally where the (S)-enantiomer showed potent inhibition while the (R)-enantiomer was inactive. nih.gov By analyzing these interactions, researchers can rationally design new derivatives with improved potency and selectivity. jscimedcentral.com
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The amino (-NH2) and carboxyl (-COOH) groups of this compound are primary sites for forming hydrogen bonds with receptor residues. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The heptyl (C7) alkyl chain is nonpolar and can form favorable hydrophobic interactions within a nonpolar binding pocket of a target protein. |
| Electrostatic (Ionic) Interactions | The attraction between oppositely charged ions. | At physiological pH, the amino group can be protonated (-NH3+) and the carboxyl group deprotonated (-COO-), allowing for strong ionic interactions with charged residues in a receptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding stability of the alkyl chain within the target's binding site. |
Advanced Conformational Analysis through Quantum Chemical Calculations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), provide a highly accurate means of determining the preferred three-dimensional structures (conformers) and their relative energies. journalirjpac.comnih.gov These calculations are crucial for understanding a molecule's physical properties and how its shape influences its biological activity. acs.org
For amino acids, the conformation is complex due to the flexibility of the carbon backbone and the interactions between the amino and carboxyl groups. In the solid state, dl-aminoheptanoic acid (a racemic mixture of D- and L-isomers) exhibits rich polymorphic behavior, meaning it can exist in multiple crystalline forms. acs.org
A detailed study using a combination of experimental techniques and DFT calculations revealed the existence of at least five different polymorphic forms of dl-aminoheptanoic acid. acs.org Quantum chemical calculations were instrumental in understanding the structures. For example, the unit cell of Form II was found to contain two distinct conformers (A and B). acs.org DFT was used to optimize the geometry of these conformers and to calculate properties like the 13C NMR chemical shifts, which were then compared with experimental data to validate the structural models. acs.org The calculations showed that Form III and Form IV both adopt a gauche–,trans,trans,trans conformation. acs.org
| Polymorphic Form | Crystal System / Space Group | Key Conformational Features |
| Form II | Monoclinic / C2 | Contains two distinct conformations (A and B) in the unit cell. |
| Form III | Monoclinic / C2/c | Characterized by a gauche–,trans,trans,trans conformation. |
| Form IV | Monoclinic / P2₁/c | Also features a gauche–,trans,trans,trans conformation. |
| Form V | Monoclinic / C2/c | A heavily disordered structure resulting from an incomplete phase transition. |
This table is based on data from the structural analysis of dl-aminoheptanoic acid. acs.org
Structure-Activity Relationship (SAR) Predictions for Designed Derivatives
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. zamann-pharma.com By systematically modifying a lead compound and observing the resulting changes in its effects, researchers can identify the key chemical features (pharmacophores) responsible for its activity and those that contribute to undesirable properties. zamann-pharma.comacs.org This knowledge is then used to design more potent and selective derivatives.
Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to predict the activity of novel compounds based on their structural features. zamann-pharma.com
An excellent example of experimental SAR involving an aminoheptanoic acid derivative comes from a study on the inhibition of the Polycomb Repressive Complex 2 (PRC2), an enzyme implicated in cancer. nih.gov Researchers synthesized a series of peptides where a key lysine (B10760008) residue was replaced with various non-canonical amino acids to probe the enzyme's binding site. nih.gov
The results demonstrated a clear SAR based on the length and stereochemistry of the aliphatic side chain at the modified position. Specifically, (S)-aminoheptanoic acid (compound 3 in the study) showed complete inhibition of PRC2 activity, being even more potent than the reference inhibitor peptide. nih.gov In stark contrast, its stereoisomer, (R)-aminoheptanoic acid (compound 4), produced no measurable inhibition. nih.gov This highlights the crucial role of precise stereochemical arrangement for effective interaction with the target enzyme. Further modifications showed that shortening the chain by one methylene (B1212753) group (norvaline) led to a modest loss of activity, while other branching geometries were not well-tolerated. nih.gov
| Compound/Modification (at residue 27) | Relative Inhibitory Activity | Key Finding |
| (S)-Aminoheptanoic acid | Complete Inhibition (IC₅₀ = 3.3 ± 0.5 μM) | The seven-carbon straight chain in the S-configuration is highly effective for inhibition. nih.gov |
| (R)-Aminoheptanoic acid | No Measurable Inhibition | The stereochemistry is critical; the R-configuration is not recognized by the enzyme's binding site. nih.gov |
| Norleucine (6-carbon chain) | Complete Inhibition (IC₅₀ = 56 ± 7 μM) | A six-carbon straight chain is also a potent inhibitor, though slightly less so than the seven-carbon chain. nih.gov |
| Norvaline (5-carbon chain) | Partial Inhibition | Shortening the aliphatic chain to five carbons results in a modest loss of inhibitory activity. nih.gov |
This table summarizes SAR findings from a study on PRC2 inhibition by modified H3.3 peptides. nih.gov
Future Directions and Emerging Research Perspectives for 4 Aminoheptanoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient, environmentally benign, and sustainable methods for synthesizing amino acids is a key focus of modern chemistry. Currently, detailed synthetic routes specifically optimized for 4-aminoheptanoic acid are not extensively reported in peer-reviewed literature. Future research will likely pivot towards biocatalytic and chemoenzymatic strategies, which offer high selectivity and milder reaction conditions compared to traditional chemical methods.
A promising avenue is the use of engineered enzymes. For instance, research on the synthesis of the similar gamma-amino acid, (R)-4-aminopentanoic acid, has demonstrated the successful use of an engineered glutamate (B1630785) dehydrogenase. This enzyme was tailored through structure-guided mutagenesis to efficiently catalyze the reductive amination of a keto-acid precursor. A similar approach could be adopted for this compound, starting from a suitable keto-heptanoic acid. Such enzymatic systems are highly sustainable, utilizing renewable starting materials and generating minimal waste.
Table 1: Example of Sustainable Enzymatic Synthesis for a Related γ-Amino Acid
| Target Compound | Precursor | Biocatalyst | Key Advantages |
|---|---|---|---|
| (R)-4-aminopentanoic acid | Levulinic Acid | Engineered Glutamate Dehydrogenase (EcGDH) | High enantioselectivity (>99% ee), uses inexpensive ammonia (B1221849), sole by-product is inorganic carbonate. |
This table presents data for related amino acids to illustrate potential sustainable synthetic routes that could be developed for this compound.
Future work would involve identifying or engineering specific transaminases or dehydrogenases that exhibit high activity and selectivity for the 4-ketoheptanoic acid substrate, enabling a green and efficient production pathway for this compound.
Application of Advanced Spectroscopic and Structural Probes
The precise three-dimensional structure and solid-state behavior of a molecule are critical determinants of its physical properties and potential applications. For this compound, there is a significant opportunity to apply advanced analytical techniques to elucidate its structural landscape. While specific studies on this compound are scarce, research on its isomer, dl-2-aminoheptanoic acid, reveals a rich polymorphic behavior, with five different crystalline forms identified.
Future research on this compound could employ a similar multi-technique approach, including:
Solid-State Nuclear Magnetic Resonance (SSNMR): To probe the local chemical environment of atoms within the crystal lattice, identify the number of unique molecules in the asymmetric unit, and monitor phase transitions.
X-ray Diffraction (XRD): Single-crystal and powder XRD can determine the precise atomic arrangement, bond lengths, bond angles, and packing motifs, providing a definitive structural solution for different polymorphs.
Vibrational Spectroscopy (FTIR/Raman): To analyze the hydrogen-bonding networks that are characteristic of amino acid crystal structures.
Furthermore, this compound could itself be used as a structural probe or a flexible linker in the design of more complex molecules. Its gamma-amino acid structure allows for the formation of specific folded conformations (peptidomimetics), which could be exploited in designing probes for biological systems.
Table 2: Spectroscopic and Structural Data for dl-2-Aminoheptanoic Acid Polymorphs
| Polymorphic Form | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Form V (High Temp) | Monoclinic | P2₁/c | Bilayers of hydrogen-bonded molecules. |
| Form IV | Monoclinic | P2₁/c | Similar to Form V with conformational changes. |
| Form III | Monoclinic | P2₁/n | Shift in bilayer arrangement. |
| Form II | Monoclinic | P2₁/c | High Z' (Z'=8) superstructure. |
This table showcases the detailed structural insights gained for an isomer, dl-2-aminoheptanoic acid, highlighting the type of data that advanced probes could yield for this compound.
Exploration of Untapped Biomedical and Material Science Applications
The unique structural characteristics of gamma-amino acids suggest that this compound could be a valuable building block in both biomedical and material science contexts. While its applications are largely unexplored, initial findings and research on related compounds point toward promising future directions.
In material science, one study has reported the development of a This compound-modified silica (B1680970) column for use in capillary liquid chromatography. nii.ac.jp In this application, the amino acid is chemically bonded to the silica surface, creating a stationary phase for separating inorganic anions. nii.ac.jp This demonstrates its utility in creating functionalized materials for analytical applications. Additionally, this compound has been listed as a potential monomer component in a patent for dental compositions, where it may contribute to tuning the mechanical properties and reducing polymerization shrinkage of the final material. google.com
Future biomedical applications could leverage its structure for:
Drug Delivery: As a component of biodegradable polymers or hydrogels, where the amino acid moiety can impart specific properties like pH-responsiveness or biocompatibility.
Peptidomimetics: Incorporation into peptide sequences can induce stable secondary structures and increase resistance to enzymatic degradation, making it a useful building block for developing more robust peptide-based therapeutics.
Functional Linkers: Its bifunctional nature (amine and carboxylic acid) and flexible alkyl chain make it an ideal candidate for use as a linker to conjugate drugs to antibodies or to create molecular probes.
Integration with Systems Biology and Synthetic Biology Approaches for Production and Derivatization
Synthetic biology offers powerful tools for the custom production of non-natural molecules like this compound. By designing and engineering novel metabolic pathways in microbial hosts such as E. coli or yeast, it is possible to achieve sustainable and scalable production from simple feedstocks like glucose.
Currently, no dedicated synthetic biology platforms for this compound have been reported. However, successful strategies for related molecules provide a clear blueprint. For example, a one-pot synthesis of 6-aminohexanoic acid (a precursor to Nylon-6) from cyclohexane (B81311) has been achieved using a consortium of engineered Pseudomonas and E. coli strains. This approach leverages the metabolic strengths of different microorganisms to perform a multi-step chemical conversion.
Future research could focus on:
Pathway Design: Implementing a novel biosynthetic pathway in a microbial host that converts a central metabolite into 4-ketoheptanoic acid, followed by an amination step catalyzed by an engineered transaminase or dehydrogenase.
Systems Biology Analysis: Using tools like transcriptomics, proteomics, and metabolomics to understand the metabolic burden of the synthetic pathway on the host cell and to identify bottlenecks in production. This data can guide further rounds of genetic engineering to optimize flux towards the desired product.
Enzymatic Derivatization: Employing enzymes to create novel derivatives of this compound. For instance, the use of l-2-aminoheptanoic acid (an isomer) in an engineered yeast platform has been shown to produce novel pentyl-substituted tetrahydroisoquinoline alkaloids, demonstrating how amino acids can be integrated into complex biosynthetic pathways to generate new chemical diversity.
By combining systems-level understanding with precise genetic engineering, synthetic biology holds the key to unlocking the full potential of this compound as a specialty chemical and a building block for novel materials and therapeutics.
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
